[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate
Description
The compound [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0²,⁶]decan-1-yl]methyl benzoate features a rigid tricyclic core with two dioxane rings (4,10-dioxatricyclo[5.2.1.0²,⁶]decane) and a benzoate ester substituent. This structure is derived from norbornane-based frameworks, which are known for their stereochemical complexity and applications in medicinal chemistry .
Properties
IUPAC Name |
[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-13(9-4-2-1-3-5-9)20-8-16-7-6-10(22-16)11-12(16)15(19)21-14(11)18/h1-5,10-12H,6-8H2/t10-,11-,12+,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWJHGLNDABRMA-OVZMXSCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1O2)C(=O)OC3=O)COC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O)COC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate is a complex organic molecule with potential biological activities that merit detailed exploration. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₁₀O₄
- Molecular Weight : 234.22 g/mol
- CAS Number : 5426-09-5
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with various biological targets.
- Antioxidant Activity : The dioxo groups in the structure are known to confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cellular signaling.
- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity against a range of pathogens, indicating that this compound may possess similar properties.
In Vitro Studies
In vitro studies have demonstrated that [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate exhibits significant cytotoxicity against various cancer cell lines:
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on HeLa cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways.
-
Antimicrobial Evaluation :
- Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest potential applications in drug design and synthesis.
Anticancer Activity
Research indicates that derivatives of tricyclic compounds exhibit significant anticancer properties. Studies have shown that compounds similar to [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its dioxatricyclo structure may enhance its ability to penetrate bacterial cell walls and exert bactericidal effects .
Material Science Applications
In material science, the compound is being explored for its potential use in the development of new materials with unique properties.
Polymer Chemistry
The incorporation of tricyclic structures into polymer matrices can lead to enhanced thermal stability and mechanical strength. Research is ongoing to synthesize copolymers that include [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate as a monomer .
Nanotechnology
The compound's unique structure allows for its use in the synthesis of nanoparticles with tailored properties for applications in drug delivery systems and imaging agents .
Agricultural Chemistry Applications
The compound shows promise in agricultural applications as well.
Pesticidal Activity
Studies have indicated that tricyclic compounds can exhibit insecticidal properties against agricultural pests. The specific structure of [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate may enhance its efficacy as a biopesticide by targeting specific metabolic pathways in pests .
Plant Growth Regulation
There is emerging evidence that compounds with similar structures can act as plant growth regulators (PGRs), promoting growth and increasing resistance to environmental stressors . Research is being conducted to evaluate the effectiveness of this compound as a PGR.
Case Studies
Comparison with Similar Compounds
Azatricyclo Derivatives
Compounds with a nitrogen atom replacing one oxygen in the tricyclic core exhibit distinct physicochemical and pharmacological properties:
Key Differences :
Benzoate and Benzamide Derivatives
Substituents on the tricyclic core significantly impact biological activity:
Key Differences :
Bicyclic Analogs: Cantharidin
Cantharidin, a bicyclic diterpenoid anhydride, shares functional groups but lacks the tricyclic framework:
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Source/Application |
|---|---|---|---|---|
| Cantharidin | C₁₀H₁₂O₄ | 196.20 | Bicyclic structure with anhydride moieties | Traditional blistering agent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
